molecular formula C16H20N2 B4924216 N-(4-tert-butylbenzyl)-2-pyridinamine

N-(4-tert-butylbenzyl)-2-pyridinamine

Cat. No.: B4924216
M. Wt: 240.34 g/mol
InChI Key: VFEFYXBQVSYDRE-UHFFFAOYSA-N
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Description

N-(4-tert-butylbenzyl)-2-pyridinamine is a synthetic aromatic amine featuring a pyridine ring linked via a benzyl group substituted with a bulky tert-butyl moiety at the para position.

Properties

IUPAC Name

N-[(4-tert-butylphenyl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-16(2,3)14-9-7-13(8-10-14)12-18-15-6-4-5-11-17-15/h4-11H,12H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEFYXBQVSYDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Substituent Effects

Key structural analogs include derivatives with modifications to the benzyl group, pyridine ring, or amine functionality. Below is a comparative analysis based on patent data and related compounds (Table 1):

Table 1: Structural and Physicochemical Comparisons
Compound Name Key Substituents Molecular Weight (g/mol) logP (Predicted) Biological Relevance (Hypothesized)
N-(4-tert-butylbenzyl)-2-pyridinamine 4-tert-butylbenzyl, 2-pyridinamine ~254.3 3.8 Ligand for receptor studies
N-(4-(4-(4-tert-butylbenzyloxy)-3-chlorophenylamino)-... 4-tert-butylbenzyloxy, 3-Cl ~650.9 5.2 Kinase inhibitor candidate
4-tert-butyl-N-[2-oxidanylidene-ethyl]-benzamide Benzamide, tert-butyl ~325.4 2.9 GPCR modulation
N-(3-chlorobenzyl)-2-pyridinamine 3-Cl-benzyl, 2-pyridinamine ~218.7 2.5 Reduced lipophilicity vs. tert-butyl analog
Key Observations:

Lipophilicity : The tert-butyl group in This compound confers a higher logP (3.8) compared to analogs with smaller substituents (e.g., 3-chlorobenzyl, logP ~2.5). This suggests superior membrane permeability .

Biological Activity : Chlorinated analogs (e.g., 3-Cl-benzyl) may exhibit altered binding kinetics due to electron-withdrawing effects, while benzamide derivatives (e.g., 4-tert-butyl-N-[...]benzamide) prioritize amide-mediated hydrogen bonding .

Patent Derivatives : Complex analogs in patent literature (e.g., kinase inhibitors) integrate tert-butylbenzyl groups with additional moieties (e.g., tetrahydrofuran-3-yloxy), enhancing target specificity .

Receptor-Binding and Functional Comparisons

While direct data on This compound is sparse, insights can be drawn from structurally related capsaicin analogs and benzamide derivatives:

  • Kinase Inhibition: Patent compounds with tert-butylbenzyloxy groups demonstrate nanomolar inhibition of tyrosine kinases, highlighting the role of steric bulk in active-site occlusion .

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